methyl (1S,2S)-2-aminocyclododecane-1-carboxylate
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Overview
Description
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is an organic compound with a unique structure characterized by a twelve-membered cyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Such as trans-1,2-diaminocyclohexane, which shares a similar cyclic structure but with a smaller ring size.
Menthol isomers: Including (1R,2S,5R)-menthol and (1S,2S,5R)-neomenthol, which have similar stereochemistry but different functional groups.
Uniqueness
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
649765-25-3 |
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Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
methyl (1S,2S)-2-aminocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13-/m0/s1 |
InChI Key |
NSBKBJHBUFGATM-STQMWFEESA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCCCCCCCC[C@@H]1N |
Canonical SMILES |
COC(=O)C1CCCCCCCCCCC1N |
Origin of Product |
United States |
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